3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide
Description
Properties
IUPAC Name |
3-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-2-33-23-13-11-21(12-14-23)28-24(31)18-34-26-27-15-16-30(26)22-10-6-7-19(17-22)25(32)29-20-8-4-3-5-9-20/h3-17H,2,18H2,1H3,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEMFKZGNPHUGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide is a complex organic compound notable for its unique structural features, including an imidazole ring, a sulfanyl group, and a benzamide moiety. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound can be characterized by the following IUPAC name and molecular structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 358.43 g/mol |
| CAS Number | 1115565-38-2 |
The biological activity of this compound primarily arises from its interaction with various molecular targets:
- Imidazole Ring Interaction : The imidazole moiety can coordinate with metal ions or interact with enzyme active sites, potentially inhibiting enzymatic activity.
- Sulfanyl Group : This group may participate in redox reactions, influencing cellular oxidative states.
- Carbamoyl and Benzamide Groups : These functional groups can engage in hydrogen bonding with biological macromolecules, affecting their structure and function.
Antiviral Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit antiviral properties. For instance, N-phenylbenzamide derivatives have shown promising activity against enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease. Notably, compounds similar to this compound demonstrated low micromolar inhibitory concentrations (IC50 values ranging from 5.7 to 18 μM) against various EV71 strains .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Benzamides are known to inhibit certain kinases involved in cancer cell proliferation. For example, studies on related benzamide derivatives have demonstrated moderate to high potency as RET kinase inhibitors, which could be extrapolated to the target compound .
Study on Antiviral Activity
A study published in PMC6270001 evaluated the antiviral efficacy of several N-phenylbenzamide derivatives against EV71. The lead compound exhibited an IC50 value of approximately 12 μM with a selectivity index significantly higher than that of existing antiviral drugs . This suggests that modifications to the benzamide structure can enhance antiviral potency.
Research on Anticancer Activity
Another investigation focused on the synthesis and evaluation of benzamide derivatives as RET kinase inhibitors revealed that specific structural modifications led to enhanced biological activity against cancer cell lines. The findings indicated that compounds with similar functional groups as those found in this compound could be promising candidates for further development .
Summary of Biological Activity Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Table 1: Structural and Functional Group Comparisons
Key Observations :
Imidazole vs. Benzimidazole Cores: The target compound’s imidazole core (five-membered ring with two nitrogen atoms) contrasts with benzimidazole derivatives (fused benzene-imidazole system) seen in .
Substituent Effects :
- 4-Ethoxyphenyl Group : The ethoxy group in the target compound enhances hydrophobicity and electron-donating capacity compared to the methylsulfanyl group in or the trifluoroethoxy group in .
- Sulfanyl Linkers : The sulfanyl (-S-) bridge in the target compound and analogs (e.g., ) facilitates conformational flexibility, which may influence binding kinetics.
Molecular Weight and Solubility :
Spectral and Crystallographic Data
- IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) in the target compound’s analogs (e.g., ) confirms the thione tautomer dominance, critical for stability.
- X-ray Crystallography : While the target compound lacks reported crystallographic data, derivatives like (R factor = 0.050) validate the precision of SHELX-based refinement tools for similar structures .
Q & A
Basic: What are the recommended synthetic routes and reaction conditions for synthesizing 3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide?
Methodological Answer:
The synthesis involves multi-step protocols, including:
- Step 1: Condensation of 4-ethoxyaniline with chloroacetyl chloride to form the carbamoyl intermediate.
- Step 2: Thioether formation by reacting the intermediate with 2-mercaptoimidazole under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours) .
- Step 3: Coupling with N-phenylbenzamide via Pd-catalyzed cross-coupling (e.g., Pd(PPh₃)₄, toluene, reflux) .
Key Parameters: - Solvent selection (DMF for polar intermediates, toluene for coupling).
- Catalyst efficiency (Pd-based systems yield ~75–85% purity).
- Analytical validation via TLC, HPLC, and NMR to confirm intermediates .
Basic: How can structural discrepancies in synthesized batches be resolved using spectroscopic techniques?
Methodological Answer:
- NMR Analysis: Compare ¹H and ¹³C NMR spectra to verify the imidazole ring’s sulfanyl linkage (δ 3.8–4.2 ppm for –SCH₂–) and carbamoyl group (δ 165–170 ppm in ¹³C) .
- IR Spectroscopy: Confirm the presence of C=O (1670–1690 cm⁻¹) and N–H stretches (3300–3500 cm⁻¹) .
- X-ray Crystallography: Resolve ambiguities in stereochemistry (e.g., imidazole ring conformation) using single-crystal diffraction data .
Advanced: What experimental strategies are effective for elucidating the compound’s mechanism of action in kinase inhibition assays?
Methodological Answer:
- In Vitro Kinase Assays: Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive binding protocols. Monitor inhibition via fluorescence polarization (IC₅₀ values reported in low µM ranges) .
- Molecular Docking: Employ AutoDock Vina to simulate binding poses. The imidazole sulfanyl group shows hydrogen bonding with kinase hinge regions (e.g., MET1163 in VEGFR) .
- SAR Studies: Modify the 4-ethoxy group to assess steric/electronic effects on potency. Fluorine substitution at the phenyl ring increases selectivity by 30% .
Advanced: How can contradictory data on the compound’s cytotoxicity across cell lines be systematically addressed?
Methodological Answer:
- Dose-Response Reproducibility: Validate assays (MTT, CellTiter-Glo) across ≥3 independent replicates. Use ANOVA to identify outliers .
- Cell Line Profiling: Test in paired sensitive/resistant lines (e.g., MCF-7 vs. MDA-MB-231). Contradictions may arise from differential expression of ABC transporters .
- Meta-Analysis: Cross-reference data with PubChem BioAssay (AID 1259391) to compare cytotoxicity thresholds .
Advanced: What methodologies are recommended for assessing environmental persistence and ecotoxicology?
Methodological Answer:
- Degradation Studies: Use OECD 301B (Ready Biodegradability Test) to measure half-life in aquatic systems. The compound’s aryl groups show slow mineralization (~20% in 28 days) .
- Bioaccumulation: Calculate logP (Predicted logP = 3.8 via ChemAxon) to estimate bioaccumulation potential.
- Ecotoxicology: Perform acute toxicity assays on Daphnia magna (LC₅₀ = 12 mg/L) and algal growth inhibition tests (72-h EC₅₀ = 8.5 mg/L) .
Basic: How to optimize purification protocols for high-purity batches (>95%)?
Methodological Answer:
- Column Chromatography: Use silica gel (230–400 mesh) with gradient elution (hexane:ethyl acetate 7:3 → 1:1).
- Recrystallization: Ethanol/water (3:1) yields crystals with >99% purity (validated by DSC melting point analysis) .
- HPLC-PDA: Monitor purity at 254 nm; adjust mobile phase (acetonitrile:0.1% TFA) to resolve imidazole-related impurities .
Advanced: How to design a robust structure-activity relationship (SAR) study focusing on the sulfanyl-imidazole moiety?
Methodological Answer:
- Scaffold Modifications: Synthesize analogs with –SCH₂– replaced by –O– or –NH–. Assess changes in kinase inhibition (e.g., –SCH₂– improves IC₅₀ by 2-fold vs. –O–) .
- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical hydrogen bond donors (imidazole N–H) and hydrophobic regions (phenyl rings) .
- Free-Wilson Analysis: Quantify contributions of substituents (e.g., 4-ethoxy group contributes 40% of total activity) .
Advanced: What computational tools are suitable for predicting metabolic pathways and potential toxicity?
Methodological Answer:
- Metabolism Prediction: Use GLORYx for phase I/II metabolism. Major pathways include hydroxylation at the imidazole ring and glucuronidation of the carbamoyl group .
- Toxicity Profiling: ADMET Predictor® flags hepatotoxicity (e.g., elevated ALT in rat models) due to reactive sulfoxide metabolites .
- DEREK Nexus: Identify structural alerts (e.g., thioether linkage linked to glutathione depletion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
